Dihydrolysergic acid diethylamide is a derivative of lysergic acid, which is an ergot alkaloid sourced from the fungus Claviceps purpurea. It is classified as a semi-synthetic psychedelic compound. The compound is structurally related to lysergic acid diethylamide (LSD), known for its potent psychoactive effects. Dihydrolysergic acid diethylamide is less studied but holds potential for research in neuropharmacology and therapeutic applications.
The synthesis of dihydrolysergic acid diethylamide involves several complex steps:
Dihydrolysergic acid diethylamide has a complex molecular structure characterized by:
The stereochemistry at various positions (notably C8) plays a crucial role in its biological activity and interaction with receptors .
Dihydrolysergic acid diethylamide can undergo various chemical reactions:
These reactions are essential for both synthetic applications and potential metabolic pathways within biological systems .
The mechanism of action for dihydrolysergic acid diethylamide is not fully elucidated but is believed to involve:
Research into its specific interactions at the molecular level remains limited but is crucial for understanding its pharmacological profile .
Dihydrolysergic acid diethylamide exhibits several notable physical and chemical properties:
These properties are essential for both laboratory handling and potential therapeutic applications.
Dihydrolysergic acid diethylamide has several scientific applications:
The exploration of its effects and mechanisms can lead to advancements in both pharmacology and therapeutic methodologies .
Dihydrolysergic acid diethylamide (DHLAD) belongs to the ergoline alkaloid family, derivatives of the tetracyclic ergoline ring system biosynthesized primarily by fungi of the genus Claviceps. These alkaloids originate from the precursor lysergic acid, itself derived from the cyclization of 4-(γ,γ-dimethylallyl)tryptophan (4-DMAT) via a conserved enzymatic pathway involving dimethylallyl transferase (DmaW) and cytochrome P450 oxidases [2] [8]. The ergoline scaffold features a tetracyclic indole structure with a double bond between C9-C10 (∆^9,10^) in ring D, a hallmark of lysergic acid derivatives like LSD. DHLAD is characterized by the saturation of this double bond, resulting in a dihydroergoline backbone [1] [4].
Structurally, DHLAD differs from its parent compound lysergic acid diethylamide (LSD) through hydrogenation at C9-C10, which alters the planarity and electron distribution of ring D. This modification places it within the dihydroergot alkaloid subclass, alongside therapeutic agents like dihydroergotamine (DHE) and dihydroergocryptine [5] [9]. Unlike ergopeptines (e.g., ergotamine), which possess a tripeptide moiety attached to the ergoline core, DHLAD retains the diethylamide group characteristic of LSD, classifying it as a simple lysergic acid amide derivative [4] [8].
Table 1: Structural Classification of Key Ergot Alkaloids
Compound Class | Core Structure | R-Group at C8 | Representative Examples |
---|---|---|---|
Clavines | ∆^8,9^ or ∆^9,10^ ergoline | Hydroxyl/methyl | Agroclavine, Elymoclavine |
Lysergic Acid Amides | ∆^9,10^ ergoline | Diethylamide | LSD, Ergonovine |
Dihydrolysergic Acid Derivatives | Saturated D-ring | Diethylamide | DHLAD, Dihydroergotamine |
Ergopeptines | ∆^9,10^ ergoline | Cyclic tripeptide | Ergotamine, Ergocryptine |
DHLAD first appeared in scientific literature as a synthetic analogue of LSD during mid-20th-century investigations into the structure-activity relationships (SAR) of ergot alkaloids. Early synthetic routes involved the catalytic hydrogenation of LSD using palladium or platinum catalysts under controlled pressures, selectively reducing the C9-C10 double bond without affecting other functional groups [1] [9]. This method mirrored industrial processes used to produce dihydroergotamine from ergotamine, aiming to modify receptor binding profiles while reducing vasoconstrictive side effects [5].
The compound gained prominence as a chemical probe for studying serotonin receptor interactions. In the 1950s–1970s, researchers including Hofmann and Stoll synthesized DHLAD to test the hypothesis that the ∆^9,10^ double bond was essential for LSD’s psychedelic effects. Studies confirmed that saturation diminished 5-HT~2A~ receptor affinity, shifting activity toward adrenergic receptors [3] [7]. Advances in enzymatic synthesis emerged with the discovery of clavine oxidase (CloA), a cytochrome P450 enzyme in Claviceps purpurea that catalyzes the oxidation of agroclavine to lysergic acid. Recent heterologous expression of CloA orthologs in Saccharomyces cerevisiae enabled the production of lysergic acid precursors, which can be chemically dihydrogenated to yield DHLAD [10].
Table 2: Synthetic Routes to Dihydrolysergic Acid Derivatives
Method | Starting Material | Key Reagents/Conditions | Primary Application Era |
---|---|---|---|
Catalytic Hydrogenation | LSD | H~2~/Pd-C, Ethanol, 25°C | 1950s–1970s |
Microsomal Oxidation | Agroclavine | CloA P450, NADPH, O~2~ | 1980s–2000s |
Heterologous Biosynthesis | Elymoclavine | Engineered S. cerevisiae + CloA variants | 2010s–Present |
Within the spectrum of ergot-derived psychoactive compounds, DHLAD occupies a transitional position between non-psychoactive dihydroergot alkaloids and potent hallucinogens like LSD. Its psychotropic activity is markedly attenuated due to the loss of conformational rigidity in ring D upon saturation, which reduces its ability to fit into the 5-HT~2A~ receptor binding pocket [1] [7]. Receptor affinity studies demonstrate that DHLAD exhibits:
This pharmacological profile positions DHLAD closer to therapeutic dihydroergot alkaloids (e.g., dihydroergocristine for dementia) than to classical psychedelics. Its emergence in research reflects a broader trend in mid-20th-century neurochemistry: the deliberate structural manipulation of ergot scaffolds to dissociate hallucinogenic effects from potentially beneficial neuropharmacological activity [3] [9]. Unlike LSD, which became emblematic of countercultural movements, DHLAD remained confined to academic journals due to its lack of significant psychoactive effects [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7